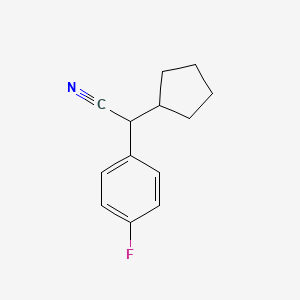![molecular formula C21H16F2O4 B8516789 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid CAS No. 406728-87-8](/img/structure/B8516789.png)
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid is an organic compound with the molecular formula C21H16F2O4. It is a derivative of benzoic acid, where two 4-fluorobenzyloxy groups are attached to the 3 and 4 positions of the benzoic acid core. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzoic acid and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Procedure: The 3,4-dihydroxybenzoic acid is reacted with 4-fluorobenzyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoic acid group to benzyl alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzoic acid: A simpler derivative with a single fluorine atom.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains both fluorine and trifluoromethyl groups.
Benzoic acid: The parent compound without any fluorine or benzyloxy groups.
Uniqueness
3,4-Bis[(4-fluorobenzyl)oxy]benzoic Acid is unique due to the presence of two 4-fluorobenzyloxy groups, which impart distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a valuable tool in biochemical research.
Propriétés
Numéro CAS |
406728-87-8 |
|---|---|
Formule moléculaire |
C21H16F2O4 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
3,4-bis[(4-fluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C21H16F2O4/c22-17-6-1-14(2-7-17)12-26-19-10-5-16(21(24)25)11-20(19)27-13-15-3-8-18(23)9-4-15/h1-11H,12-13H2,(H,24,25) |
Clé InChI |
UCYVQCCPNOQKRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Neopentyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8516765.png)






